2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid
Overview
Description
“2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid” is a chemical compound with the molecular formula C7H5F3N2O2 . It belongs to the class of organic compounds known as trifluoromethylpyridines .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid”, are synthesized through various methods. One of the common methods involves the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The molecular structure of “2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid” consists of a pyridazin ring attached to an acetic acid group via an oxygen atom . The pyridazin ring is substituted at the 6-position with a trifluoromethyl group.
Scientific Research Applications
I have conducted a search on the scientific research applications of 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid. Below are some unique applications, each presented in a separate section with detailed information:
Organic Synthesis Intermediates
This compound serves as an important raw material and intermediate in organic synthesis, which is crucial for developing agrochemicals, pharmaceuticals, and dyestuffs .
Neurotransmitter Research
It has been implicated in neurotransmitter research, particularly as a receptor antagonist for calcitonin gene-related peptide (CGRP), which is relevant in pain sensitivity and innervation of meningeal blood vessels .
Research and Development Restrictions
It is specified for research and development use under the supervision of qualified individuals, suggesting its application in controlled scientific studies .
Firefighting Measures Research
There is mention of its firefighting measures, indicating potential research applications in safety and emergency response scenarios .
Syntheses of Azapentalenes
The compound has been used in the synthesis of azapentalenes through ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom .
Agrochemical Applications
Trifluoromethylpyridine derivatives, which include this compound, are used in protecting crops from pests, highlighting its role in agrochemical research .
Pharmacophore Development
It contributes to pharmacophore development by inhibiting calcium ion influx necessary for platelet aggregation, which is a key mechanism in medicinal chemistry .
Thermo Fisher Scientific MDPI BLD Pharm AK Scientific Apollo Scientific MDPI J-STAGE Springer
Future Directions
properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridazin-3-yl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-2-5(12-11-4)15-3-6(13)14/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REORFNOKFMPOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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